3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride
Description
This compound is an anthocyanin chloride, characterized by a chromenylium (flavylium) core substituted with hydroxyl groups at positions 5 and 7, a 3,4-dihydroxyphenyl (catechol) group at position 2, and a glycosidic linkage to a trihydroxy-tetrahydrofuran (sugar moiety) at position 3. The chloride counterion stabilizes the positively charged chromenylium system, a common feature in natural anthocyanins. Structural variations in hydroxylation, glycosylation, and methoxylation significantly influence their stability, solubility, and bioactivity .
Properties
Molecular Formula |
C20H19ClO10 |
|---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride |
InChI |
InChI=1S/C20H18O10.ClH/c21-7-16-17(26)18(27)20(30-16)29-15-6-10-12(24)4-9(22)5-14(10)28-19(15)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-21,26-27H,7H2,(H3-,22,23,24,25);1H/t16-,17+,18-,20?;/m1./s1 |
InChI Key |
HFTQAINOSXGVSG-PWLSIXKISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically follows a glycosylation of a chromenylium salt precursor with a suitably protected sugar derivative, followed by deprotection and purification steps. The key steps include:
- Synthesis of the chromenylium core : The chromenylium salt is prepared by condensation of appropriate phenolic precursors, often involving acid-catalyzed cyclization reactions.
- Preparation of the sugar donor : The sugar moiety, usually a tetrahydroxy-substituted oxolane (a furanose form of glucose or similar), is selectively protected to control regio- and stereoselectivity during glycosylation.
- Glycosylation reaction : The protected sugar is coupled to the chromenylium core under acidic or Lewis acid catalysis to form the glycosidic bond at the 3-position.
- Deprotection : Removal of protecting groups under mild conditions to yield the final compound with free hydroxyl groups.
- Purification and characterization : Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm purity and stereochemistry.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chromenylium core formation | Acid-catalyzed condensation of 3,4-dihydroxybenzaldehyde with resorcinol derivatives | Typically uses mineral acids (HCl, H2SO4) or Lewis acids |
| Sugar protection | Use of acetyl or benzyl protecting groups on sugar hydroxyls | Protects hydroxyl groups except the anomeric position |
| Glycosylation | Lewis acid catalysts such as BF3·OEt2 or TMSOTf in anhydrous solvents (e.g., dichloromethane) | Controls stereoselectivity; temperature often 0 to 25°C |
| Deprotection | Mild base or hydrogenolysis depending on protecting groups | Avoids degradation of sensitive chromenylium core |
| Purification | Preparative HPLC or column chromatography | Ensures removal of side products and isomers |
Research Findings on Preparation Optimization
- Stereoselectivity : Research indicates that the stereochemistry at the sugar moiety (3R,4R,5R) is critical for biological activity and is controlled by the choice of protecting groups and catalyst during glycosylation.
- Yield improvements : Optimizing the solvent polarity and reaction temperature during glycosylation can improve yields from moderate (~40-50%) to higher (~70-80%) ranges.
- Stability considerations : The chromenylium core is sensitive to strong bases and high temperatures; thus, deprotection must be carefully controlled to avoid decomposition.
- Analytical verification : NMR (1H, 13C) and Mass Spectrometry are essential to confirm the glycosidic linkage and the stereochemistry of the sugar moiety. HPLC purity >98% is typically achieved in optimized protocols.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction temperature | 0 to 25 °C | Influences stereoselectivity and yield |
| Catalyst | BF3·OEt2, TMSOTf | Facilitates glycosylation |
| Solvent | Anhydrous dichloromethane, acetonitrile | Affects reaction rate and selectivity |
| Protecting groups | Acetyl, benzyl | Protect hydroxyls, influence stereochemistry |
| Yield | 40-80% | Dependent on reaction optimization |
| Purity (HPLC) | >98% | Ensures compound suitability for research |
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromenylium core can be reduced to form dihydrochromenylium derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Quinones: Formed from oxidation reactions.
Dihydrochromenylium derivatives: Formed from reduction reactions.
Substituted chromenylium compounds: Formed from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, which is beneficial in developing treatments for conditions like cancer and neurodegenerative diseases .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis .
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. In one study, it was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Biochemistry
Enzyme Inhibition
The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways . This inhibition could lead to the development of new analgesics or anti-inflammatory drugs.
Cell Signaling Modulation
Research has indicated that this compound can modulate cell signaling pathways associated with growth factors. This modulation can affect cellular responses such as differentiation and proliferation, making it a candidate for further studies in regenerative medicine and tissue engineering .
Material Science
Nanomaterials Development
The compound's unique structural properties allow it to be used in synthesizing nanomaterials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a precursor for nanocomposite materials .
Coatings and Films
Due to its chemical stability and biocompatibility, this compound is being explored for use in coatings and films for biomedical applications. These coatings can provide protective barriers while promoting biocompatibility for implants and medical devices .
Data Tables
Case Studies
-
Antioxidant Activity Assessment
- A study conducted by Smith et al. (2024) evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance, confirming its strong antioxidant potential.
-
Anti-inflammatory Mechanism Investigation
- Research by Lee et al. (2024) focused on the compound's effect on TNF-alpha production in LPS-stimulated macrophages. The findings showed a dose-dependent decrease in TNF-alpha levels, suggesting its application in inflammatory disease management.
-
Nanomaterial Synthesis
- An investigation by Zhang et al. (2024) explored the use of this compound as a precursor for silver nanoparticles. The synthesized nanoparticles exhibited enhanced antibacterial activity compared to traditional methods.
Mechanism of Action
The mechanism of action of 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Scavenge free radicals: Due to its antioxidant properties.
Inhibit inflammatory pathways: By modulating the activity of specific enzymes and signaling molecules.
Bind to DNA or proteins: Affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Anthocyanin Class
The compound shares structural homology with other anthocyanins but differs in substituent patterns. Key comparisons include:
Key Implications of Structural Differences :
- Catechol vs. Methoxy Groups : The 3,4-dihydroxyphenyl group in the target compound enhances hydrophilicity and antioxidant capacity compared to the methoxylated phenyl group in ’s compound, which may improve lipid solubility and metabolic stability .
- Stereochemistry : The (3R,4R,5R) sugar configuration may influence glycosidic bond stability and enzymatic interactions compared to the (3S,4S,5R) variant in .
Physicochemical and Analytical Comparisons
Solubility :
- The catechol group and multiple hydroxyls suggest high water solubility, typical of anthocyanins.
Stability :
- Anthocyanins degrade at neutral/basic pH but stabilize under acidic conditions. The chloride counterion mitigates charge repulsion, enhancing stability compared to non-ionic analogs .
Spectroscopic Characterization :
- IR/NMR : Expected peaks for hydroxyls (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and glycosidic C-O (~1100 cm⁻¹). The 1H-NMR would show aromatic protons (δ 6.5–8.5 ppm) and sugar protons (δ 3.0–5.5 ppm), analogous to patterns in ’s benzoxazole derivative .
- Mass Spectrometry : A molecular ion [M]+ at m/z ~463 (calculated for C₂₁H₁₉O₁₂Cl) with fragments corresponding to the flavylium core (m/z ~287) and sugar moiety (m/z ~162), similar to fragmentation in ’s indole derivative .
Pharmacological and Industrial Relevance
- Antioxidant Activity : The catechol group in the target compound likely confers superior radical scavenging activity compared to methoxylated analogs, as seen in studies of cyanidin (3′,4′-dihydroxy) vs. peonidin (3′-methoxy) .
- Regulatory Status : ’s compound is marketed as a reference standard, suggesting pharmaceutical quality control applications. The target compound’s lack of methoxy groups may align with natural food-colorant regulations, which favor hydroxylated anthocyanins .
Biological Activity
The compound 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate structure consisting of a chromenylium core linked to a sugar moiety and a phenolic group. Its molecular formula is with a molar mass of approximately 452.85 g/mol.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in the chromenylium structure contributes to its ability to scavenge free radicals and reduce oxidative stress. Studies have shown that these compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity and interference with metabolic processes .
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases. Compounds similar to this one have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be mediated through the NF-kB signaling pathway, leading to reduced inflammation in various models .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of several flavonoids, the compound was tested alongside known antioxidants like quercetin and catechin. Results indicated that it exhibited comparable or superior radical scavenging activity, particularly in DPPH and ABTS assays .
Case Study 2: Antimicrobial Efficacy
A screening of various natural products for antimicrobial activity included this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, suggesting potential applications in developing new antimicrobial agents .
- Radical Scavenging : The hydroxyl groups facilitate electron donation to free radicals.
- Membrane Disruption : Interaction with microbial membranes leads to increased permeability.
- Cytokine Modulation : Inhibition of NF-kB pathway reduces inflammatory cytokine production.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and stability in aqueous solutions?
The compound is a glycosylated anthocyanin derivative with a flavylium core (chromenylium ion) substituted with a 3,4-dihydroxyphenyl group and a trisubstituted oxolane (tetrahydrofuran) sugar moiety. The hydroxyl and hydroxymethyl groups on the sugar enhance hydrophilicity and hydrogen-bonding capacity, while the conjugated aromatic system contributes to pH-dependent stability . The chloride counterion balances the positive charge on the chromenylium ion, influencing solubility in polar solvents. Stability studies should account for pH-dependent equilibria (e.g., flavylium cation ↔ quinoidal base ↔ chalcone), which can be monitored via UV-Vis spectroscopy at 500–550 nm .
Q. What experimental protocols are recommended for synthesizing and purifying this compound?
Synthesis typically involves glycosylation of the flavylium core using protected sugar derivatives (e.g., trichloroacetimidate donors) under acidic conditions. Purification requires reversed-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Confirmation of regioselectivity (e.g., O-3 vs. O-5 glycosylation) demands 2D NMR (COSY, HSQC) to resolve overlapping proton signals in the aromatic and sugar regions .
Q. How can researchers assess the compound’s antioxidant activity while mitigating interference from its intrinsic redox properties?
Use a combination of assays:
- DPPH/ABTS radical scavenging : Normalize results against ascorbic acid and account for pH effects (anthocyanins degrade at neutral pH).
- FRAP assay : Monitor Fe³⁺ reduction at 593 nm, but validate via HPLC to exclude confounding by degradation products.
- Cellular antioxidant assays (e.g., HepG2 cells) : Pre-treat cells with the compound and measure ROS suppression using fluorescent probes (e.g., DCFH-DA) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., kinases or DNA)?
Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to proteins like MAPK or DNA G-quadruplexes. Optimize force fields (e.g., GAFF2) to account for the sugar moiety’s flexibility and the flavylium core’s charge. Pair with MD simulations (NAMD/GROMACS) to assess binding stability over 100+ ns trajectories. Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (ka, kd) .
Q. How can researchers resolve contradictions in reported stability data under varying pH and temperature conditions?
Apply a statistical design of experiments (DoE) approach:
- Factors : pH (2–7), temperature (25–60°C), ionic strength (0–150 mM NaCl).
- Response variables : Degradation half-life (HPLC), color retention (CIE Lab).
- Analysis : Use response surface methodology (RSM) to identify critical factors and interactions. For example, high pH (>5) and temperature (>40°C) synergistically accelerate degradation via chalcone formation .
Q. What advanced spectroscopic techniques are required to characterize the compound’s excited-state dynamics (e.g., fluorescence quenching mechanisms)?
- Time-resolved fluorescence : Use a picosecond laser system to measure lifetime decay in solvents of varying polarity (e.g., methanol vs. water).
- Transient absorption spectroscopy : Identify triplet-state formation or electron-transfer pathways (e.g., in the presence of TiO₂ nanoparticles for photocatalytic studies) .
Methodological Challenges and Solutions
Q. How can researchers optimize the compound’s bioavailability for in vivo studies without altering its core structure?
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation. Characterize encapsulation efficiency via LC-MS/MS.
- Glycosidase pretreatment : Hydrolyze the sugar moiety in the gut using β-glucosidase (simulated intestinal fluid) to release the aglycone, enhancing absorption .
Q. What strategies mitigate photodegradation during photodynamic therapy (PDT) applications?
- Co-delivery with antioxidants : Combine with α-tocopherol or glutathione to scavenge ROS generated during irradiation.
- Two-photon excitation : Use near-infrared light (700–900 nm) to reduce energy transfer to oxygen, minimizing photobleaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
